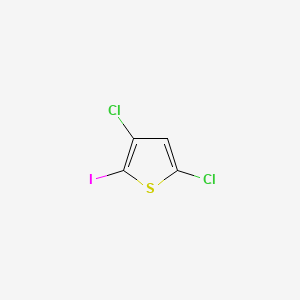
3,5-Dichloro-2-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-iodothiophene is a heterocyclic compound belonging to the thiophene family. This compound is characterized by the presence of chlorine and iodine atoms attached to the thiophene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-iodothiophene typically involves halogenation reactions. One common method is the iodination of 3,5-dichlorothiophene using iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimized halogenation processes with efficient catalysts and solvents to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Major Products Formed:
- Substituted thiophenes with various functional groups.
- Complex organic molecules with extended conjugation and unique electronic properties.
Scientific Research Applications
3,5-Dichloro-2-iodothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-iodothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
3,5-Dichlorothiophene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodothiophene: Contains only the iodine atom, offering different reactivity and applications.
3,5-Dibromothiophene: Similar structure but with bromine atoms, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dichloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4HCl2IS |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
3,5-dichloro-2-iodothiophene |
InChI |
InChI=1S/C4HCl2IS/c5-2-1-3(6)8-4(2)7/h1H |
InChI Key |
INFLHEUKUIDXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















